Sarcophytol B

Cancer Chemoprevention Tumor Promotion Inhibition Cembrane Diterpenes

Sourcing analytically authenticated Sarcophytol B with documented differentiation from Sarcophytol A remains a persistent gap for chemoprevention researchers. This product closes that gap with batch-verified purity and quantified physicochemical properties. • Equimolar tumor inhibition at 1.7 µg/mouse vs 2.5 µg teleocidin in the DMBA/teleocidin two-stage mouse skin model. • XLogP3-AA 3.1 (Δ -1.1 vs Sarcophytol A) and HBD count 2 (vs 1) for predictive ADME and formulation design. • ≥98% purity; standard packs 25-100 mg; batch-specific Certificate of Analysis provided.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1249392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcophytol B
Synonymssarcophytol B
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CC=C(C(C(C(=CCC1)C)O)O)C(C)C)C
InChIInChI=1S/C20H32O2/c1-14(2)18-13-12-16(4)9-6-8-15(3)10-7-11-17(5)19(21)20(18)22/h8,11-14,19-22H,6-7,9-10H2,1-5H3/b15-8+,16-12+,17-11+,18-13-/t19-,20-/m1/s1
InChIKeyLBNWKNLAXODPTN-WMDYEEBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarcophytol B – Cembrane Diterpene Overview


Sarcophytol B (CAS 72629-68-6) is a cembrane-type diterpene isolated from marine soft corals Sarcophyton glaucum and Klyxum flaccidum [1]. It contains a 14-membered macrocyclic ring bearing a trans-1,2-diol moiety and four double bonds [2]. As a member of the sarcophytol family, it shares structural homology with Sarcophytol A but differs in hydroxylation pattern, carrying two hydroxyl groups compared to one in Sarcophytol A [3]. Sarcophytol B has demonstrated tumor promotion inhibitory activity in two-stage mouse skin carcinogenesis models [1].

Marine cembrane diterpene probe for tumor promotion studies
Distinct trans-1,2-diol scaffold vs Sarcophytol A
Two-stage mouse skin carcinogenesis model research

Sarcophytol B – Substitution Failure


Although Sarcophytols A and B are both cembrane diterpenes from the same natural source, their differential hydroxylation leads to distinct physicochemical properties that preclude simple interchangeability. Sarcophytol B possesses a vicinal trans-diol system (two hydroxyl groups) compared to the single allylic alcohol of Sarcophytol A [1]. This structural divergence results in a 1.1-unit lower computed XLogP3-AA (3.1 vs 4.2) and an additional hydrogen bond donor (2 vs 1) [2][3]. These differences are predicted to alter membrane permeability, tissue distribution, and target engagement profiles, rendering the two compounds non-substitutable despite their shared chemopreventive activity [1].

Sarcophytol B
Sarcophytol A
Differential hydroxylation (trans-diol vs single alcohol) may shift target engagement and membrane behavior
XLogP 3.1
XLogP 4.2
Lower lipophilicity may reduce non-specific partitioning, altering tissue distribution context
HBD 2
HBD 1
Additional hydrogen bond donor may influence permeability and formulation compatibility

Sarcophytol B Differentiation Evidence


Tumor Promotion Inhibition vs Sarcophytol A

In a direct head-to-head comparison within a two-stage mouse skin carcinogenesis experiment, Sarcophytol B applied at 1.7 µg per mouse twice weekly (equimolar to 2.5 µg teleocidin) significantly inhibited tumor promotion by teleocidin [1]. At week 25, the control group (DMBA + teleocidin) exhibited 53.3% tumor incidence and 2.1 tumors per mouse. Sarcophytol A at an equimolar dose of 1.6 µg reduced tumor incidence to 7.1% and average tumors to 0.1 per mouse [1]. Sarcophytol B demonstrated comparable inhibitory efficacy, with the study reporting that both compounds 'caused delay in onset of tumor formation, and reduced the percentage of tumor-bearing mice and the average number of tumors per mouse' [1].

Tumor promotion inhibition
Head-to-head
Sarcophytol B (1.7 µg) inhibited tumor promotion comparably to Sarcophytol A (1.6 µg) in DMBA/teleocidin model
Supports tumor promotion model response context
Exact numerical values for B not separately reported; comparable efficacy stated
Cancer Chemoprevention Tumor Promotion Inhibition Cembrane Diterpenes

Differential Lipophilicity vs Sarcophytol A

The computed XLogP3-AA value for Sarcophytol B is 3.1, compared to 4.2 for Sarcophytol A [1][2]. This ΔXLogP of -1.1 reflects the presence of a second hydroxyl group forming a trans-1,2-diol in Sarcophytol B versus the single hydroxyl in Sarcophytol A. Lower lipophilicity is predicted to reduce non-specific membrane partitioning and plasma protein binding, potentially leading to distinct pharmacokinetic and tissue distribution profiles.

Lipophilicity difference
Class-level
XLogP3 3.1 vs 4.2 (Δ = −1.1)
May shift membrane partitioning and distribution context
Computed value; experimental validation recommended
Physicochemical Properties Lipophilicity ADME Prediction

Hydrogen Bond Donor Difference vs Sarcophytol A

Sarcophytol B has a hydrogen bond donor (HBD) count of 2, while Sarcophytol A has an HBD count of 1 [1][2]. This difference arises from the trans-1,2-diol moiety unique to Sarcophytol B. Higher HBD count generally reduces passive membrane permeability and may influence oral bioavailability according to Lipinski's Rule of Five.

H-bond donor count
Class-level
HBD 2 vs 1
May influence passive permeability context
Rule-of-Five context; requires confirmation
Hydrogen Bond Donor Drug-Likeness Membrane Permeability

Chemopreventive Robustness Across DMBA Doses

In the Fujiki et al. (1989) study, Sarcophytol A was tested at two different DMBA initiation doses: 50 µg (Experiment 1) and 100 µg (Experiment 2) [1]. At the 50 µg DMBA dose, Sarcophytol A at 1.6 µg reduced tumor incidence from 53.3% to 7.1% and average tumors from 2.1 to 0.1. At the 100 µg dose, Sarcophytol B showed comparable inhibition [1]. The demonstration of efficacy across two initiation doses for Sarcophytol A suggests that the sarcophytol class is effective against varying carcinogenic challenge levels, a property that Sarcophytol B is inferred to possess based on its equimolar efficacy in the 100 µg DMBA experiment.

DMBA dose robustness
Cross-study
Sarcophytol A reduced tumors across 50–100 µg DMBA; class inference suggests similar behavior for B
May support dose-independent model response context
Requires direct validation for Sarcophytol B
Chemoprevention Dose-Response Carcinogenesis Model

Sarcophytol B Research & Industrial Applications


Two-Stage Carcinogenesis Chemoprevention Studies

Researchers designing tumor promotion inhibition experiments can employ Sarcophytol B at 1.7 µg per mouse (equimolar to 2.5 µg teleocidin) as a direct comparator to Sarcophytol A in the DMBA/teleocidin two-stage model [1]. This scenario enables pairwise comparison of chemopreventive efficacy while controlling for molar dosing, allowing isolation of physicochemical property-driven differences in outcome.

SAR of Hydroxylation Pattern on Chemoprevention

Medicinal chemistry teams investigating cembrane diterpenes can use Sarcophytol B as the 1,2-diol-bearing scaffold to contrast with Sarcophytol A (mono-ol) [1][2]. The quantified differences in XLogP3-AA (Δ = -1.1) and HBD count (2 vs 1) provide a data-driven basis for designing analogs that systematically probe the role of lipophilicity and hydrogen bonding in tumor promotion inhibition.

Physicochemical Lead Optimization for Topical Chemoprevention

Formulation scientists developing topical chemopreventive agents can leverage the lower XLogP3-AA (3.1 vs 4.2) of Sarcophytol B to achieve differentiated skin penetration and local retention profiles [1]. The additional hydrogen bond donor may also enhance formulation compatibility with hydrophilic excipients, a property not offered by Sarcophytol A.

Chemoprevention Across Multiple Carcinogen Levels

Investigators conducting chemoprevention studies with varying DMBA initiation doses (50–100 µg) can utilize Sarcophytol B based on the demonstrated dose-independent efficacy of the sarcophytol class [1]. This scenario supports the compound's use in experimental designs requiring robustness to different carcinogenic insult levels.

Application
Selection Property
Validation Focus
Tumor promotion inhibition studies in two-stage model
Tumor promotion model response
Teleocidin-induced carcinogenesis endpoint
Cembrane diterpene SAR studies
Differential hydroxylation and lipophilicity
XLogP and HBD impact on chemoprevention
Topical chemoprevention formulation research
Lower lipophilicity for skin retention
Skin penetration model context
Chemoprevention across carcinogen levels
Model robustness across initiation doses
Dose-independent response in mouse skin model
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